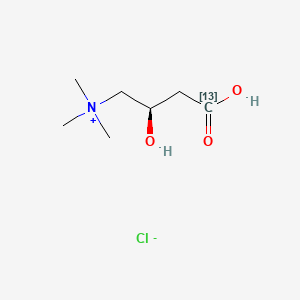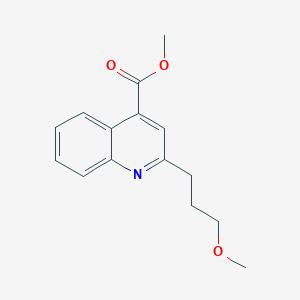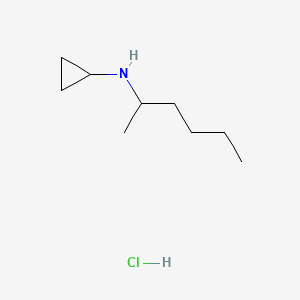
n-(Hexan-2-yl)cyclopropanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Hexan-2-yl)cyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H19N·HCl and a molecular weight of 177.7 g/mol . It is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Hexan-2-yl)cyclopropanamine Hydrochloride typically involves the reaction of cyclopropanamine with hexan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-(Hexan-2-yl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: The compound is used in biological research to study the effects of cyclopropanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is studied for its potential therapeutic effects and its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials. It is also used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of n-(Hexan-2-yl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclopropanamine: A simpler analog without the hexan-2-yl group.
Hexylamine: A linear analog without the cyclopropane ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with a hexan-2-yl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
N-hexan-2-ylcyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-3-4-5-8(2)10-9-6-7-9;/h8-10H,3-7H2,1-2H3;1H |
InChI Key |
ULJRBXMDZMYCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


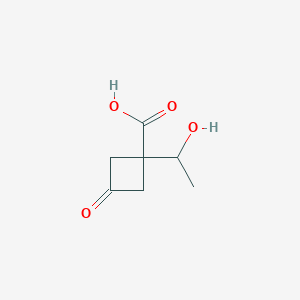
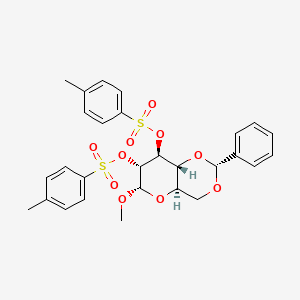

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
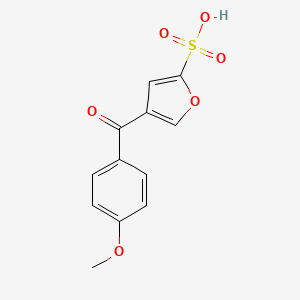
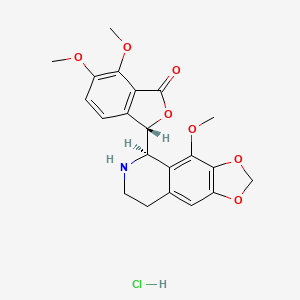
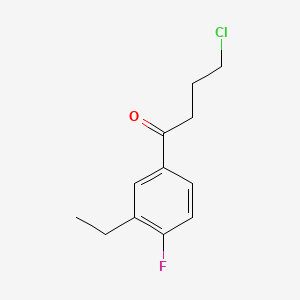

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
